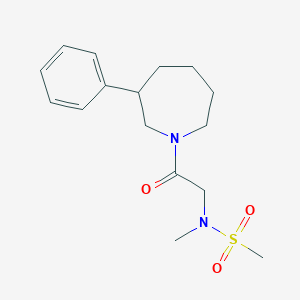

N-methyl-N-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-N-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)methanesulfonamide, also known as NSC 707544, is a chemical compound that has shown potential in scientific research applications. This compound is a sulfonamide derivative that has been synthesized through a specific method and has been found to have interesting biochemical and physiological effects. In

科学的研究の応用

Selective Hydrolysis of Methanesulfonate Esters

Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, emphasizing the pH-dependent behavior of these compounds in reactions. Their study sheds light on how selective removal of methanesulfonate groups can be achieved, a process potentially relevant to modifying compounds like N-methyl-N-(2-oxo-2-(3-phenylazepan-1-yl)ethyl)methanesulfonamide for specific research or therapeutic purposes. This research could be particularly relevant when considering the synthesis or modification of complex molecules for biomedical research, illustrating the compound's versatility in chemical reactions (L. Chan, B. Cox, & R. Sinclair, 2008).

Oxidation and Functionalization of Methane Derivatives

The study by Colby, Stirling, and Dalton (1977) on the methane mono-oxygenase enzyme from Methylococcus capsulatus (Bath) demonstrates the enzyme's capability to oxygenate a wide range of methane derivatives, including methanesulfonamide compounds. This enzymatic activity is crucial for understanding how methane derivatives can be biochemically modified or degraded in natural and engineered biological systems. The broad substrate specificity suggests potential applications in biocatalysis and bioremediation, where similar methanesulfonamide derivatives might be targeted for conversion into more valuable or less harmful products (J. Colby, D. Stirling, & H. Dalton, 1977).

Synthesis and Biological Activity of Sulfonamide Derivatives

Özdemir et al. (2009) synthesized sulfonamide compounds and investigated their antibacterial activities, highlighting the chemical versatility and biological relevance of sulfonamide derivatives. Their work implies that structural modifications to sulfonamide compounds can lead to significant variations in biological activity. This insight is applicable to this compound, suggesting potential avenues for developing new therapeutic agents or research tools based on modifications of the methanesulfonamide core (Ü. Özdemir, Pınar Güvenç, E. Şahin, & Fatma Hamurcu, 2009).

Catalytic Conversion of Methane

Guo et al. (2014) discussed a high-temperature nonoxidative route for converting methane to ethylene and aromatics on a silica catalyst, emphasizing the role of methane derivatives in catalytic processes. This research suggests potential industrial applications for methanesulfonamide derivatives in catalyzing or facilitating reactions involving methane or its derivatives, pointing towards their use in developing more efficient chemical production methods (Xiaoguang Guo et al., 2014).

特性

IUPAC Name |

N-methyl-N-[2-oxo-2-(3-phenylazepan-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-17(22(2,20)21)13-16(19)18-11-7-6-10-15(12-18)14-8-4-3-5-9-14/h3-5,8-9,15H,6-7,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMFTKYHJVRVGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCCC(C1)C2=CC=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromothien-2-yl)sulfonyl]valine](/img/structure/B2459069.png)

![Ethyl 2-(6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetate](/img/structure/B2459070.png)

![9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2459071.png)

![N-(1-Cyanocyclopropyl)-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2459074.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2459078.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2459081.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2459082.png)

![N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2459083.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2459084.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one](/img/structure/B2459085.png)

![3-(Benzenesulfonyl)-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2459086.png)

![[(2-Fluorophenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2459088.png)